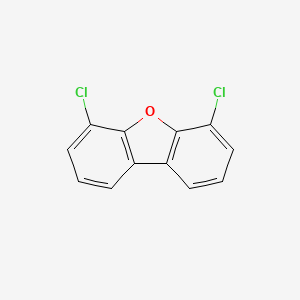
4,6-Dichlorodibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichlorodibenzofuran is a chlorinated derivative of dibenzofuran, a compound consisting of a furan ring flanked by two benzene rings. This compound is part of the larger family of polychlorinated dibenzofurans, which are known for their persistence in the environment and potential toxicity .
Preparation Methods
4,6-Dichlorodibenzofuran can be synthesized through various methods, including:
Pyrolysis or Incineration: This involves the thermal decomposition of chlorine-containing products such as PVC, PCBs, and other organochlorides at temperatures below 1200°C.
Chemical Synthesis: Specific synthetic routes and reaction conditions for this compound are not widely documented, but it generally involves the chlorination of dibenzofuran under controlled conditions.
Chemical Reactions Analysis
4,6-Dichlorodibenzofuran undergoes several types of chemical reactions:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can remove chlorine atoms, potentially leading to less chlorinated dibenzofurans.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dichlorodibenzofuran has several applications in scientific research:
Environmental Studies: It is studied for its persistence and toxicity in the environment, particularly in relation to its formation during industrial processes and waste incineration.
Biodegradation Research: Research focuses on the bacterial degradation of this compound to understand and develop methods for bioremediation of contaminated sites.
Mechanism of Action
The mechanism of action of 4,6-Dichlorodibenzofuran involves its interaction with various molecular targets and pathways:
Bioaccumulation: It tends to accumulate in the fatty tissues of organisms, leading to long-term exposure and potential toxic effects.
Enzyme Inhibition: It can inhibit certain enzymes involved in detoxification processes, leading to increased toxicity.
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species, leading to cellular damage.
Comparison with Similar Compounds
4,6-Dichlorodibenzofuran is compared with other polychlorinated dibenzofurans and dibenzodioxins:
Polychlorinated Dibenzodioxins (PCDDs): These compounds have similar structures and toxicological properties but differ in the number and position of chlorine atoms.
Other Polychlorinated Dibenzofurans: Compounds like 2,3,7,8-tetrachlorodibenzofuran are more toxic due to their specific chlorine substitution patterns.
Similar compounds include:
- 2,3,7,8-Tetrachlorodibenzofuran
- 1,2-Dichlorodibenzofuran
- 1,3-Dichlorodibenzofuran
Properties
CAS No. |
64560-13-0 |
|---|---|
Molecular Formula |
C12H6Cl2O |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
4,6-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H |
InChI Key |
BZFIZJNKNCJEAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


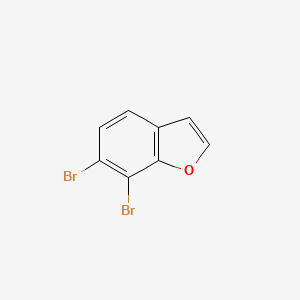
![methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/no-structure.png)
![S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate](/img/structure/B14161960.png)
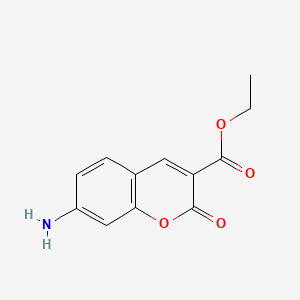
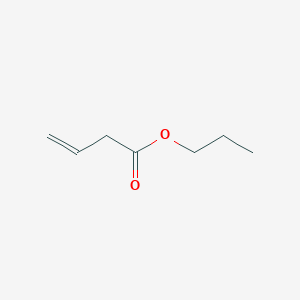
![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14161985.png)
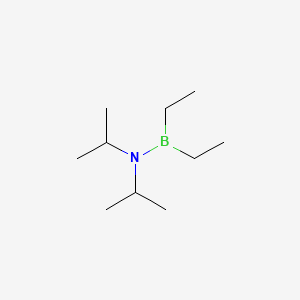
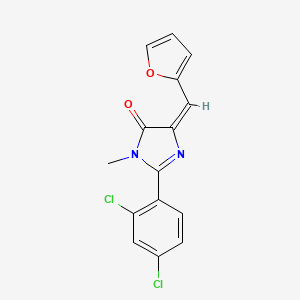
![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
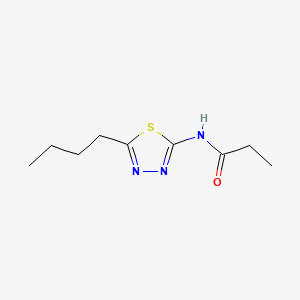
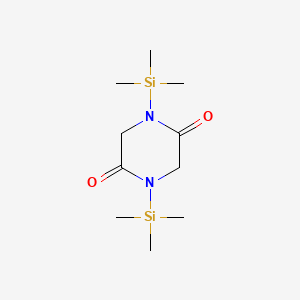
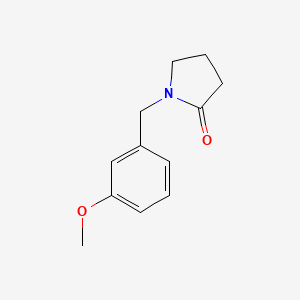
![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B14162034.png)
